molecular formula C10H8BrNO2 B11863105 6-Bromo-3-methoxyquinolin-2(1H)-one CAS No. 1434103-22-6

6-Bromo-3-methoxyquinolin-2(1H)-one

Cat. No.: B11863105
CAS No.: 1434103-22-6
M. Wt: 254.08 g/mol
InChI Key: WMHLVJZQRMIVJF-UHFFFAOYSA-N
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Description

6-Bromo-3-methoxyquinolin-2(1H)-one is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-methoxyquinolin-2(1H)-one typically involves the bromination of 3-methoxyquinolin-2(1H)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction may require a solvent such as acetic acid and a catalyst to facilitate the process.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination reactions with optimized conditions to ensure high yield and purity. The process would include steps for purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions could convert the compound into various reduced forms, potentially altering its biological activity.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions could produce various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-3-methoxyquinolin-2(1H)-one would depend on its specific biological target. It may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-3-methoxyquinolin-2(1H)-one: Similar structure with a chlorine atom instead of bromine.

    6-Fluoro-3-methoxyquinolin-2(1H)-one: Similar structure with a fluorine atom instead of bromine.

    3-Methoxyquinolin-2(1H)-one: Lacks the halogen substitution.

Uniqueness

6-Bromo-3-methoxyquinolin-2(1H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to other halogenated derivatives.

Properties

CAS No.

1434103-22-6

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

6-bromo-3-methoxy-1H-quinolin-2-one

InChI

InChI=1S/C10H8BrNO2/c1-14-9-5-6-4-7(11)2-3-8(6)12-10(9)13/h2-5H,1H3,(H,12,13)

InChI Key

WMHLVJZQRMIVJF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CC(=C2)Br)NC1=O

Origin of Product

United States

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